molecular formula C9H18N4S2 B2524400 N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide CAS No. 331461-65-5

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide

Cat. No. B2524400
CAS RN: 331461-65-5
M. Wt: 246.39
InChI Key: CUIIFCNZSDGVQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide derivatives has been explored in various studies. For instance, the synthesis of related compounds with an azabicyclic skeleton, such as N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamides, was achieved and characterized using FT-IR, 1H NMR, 13C NMR, HRMS, and elemental analysis . Similarly, other hydrazinecarbothioamide derivatives have been synthesized and characterized by spectroscopic methods, including 1H and 13C NMR, FT-IR, FT-Raman, and UV–Vis, as well as by X-ray diffraction . These studies provide a foundation for understanding the synthesis of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide and its derivatives.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been determined using X-ray diffractometry. For example, a related compound was found to crystallize in the triclinic crystal system with space group P-1, indicating the presence of two molecules per unit cell . Another study revealed that a Schiff base compound with a hydrazinecarbothioamine moiety crystallizes with two independent molecules in the asymmetric unit, linked by N—H⋯S hydrogen bonds and C—H⋯π interactions . These findings are crucial for understanding the molecular structure of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide.

Chemical Reactions Analysis

Hydrazinecarbothioamides can undergo various chemical reactions to form different heterocyclic rings. For instance, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate yielded a variety of heterocyclic compounds, as characterized by IR, NMR, MS, and elemental analyses . These reactions are indicative of the chemical reactivity of the N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide class of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives have been extensively studied. Quantum chemical computations using density functional theory (DFT) have been employed to determine optimized structure parameters, vibrational frequencies, and NLO properties . Additionally, the antimicrobial and anticancer activities of these compounds have been evaluated, demonstrating their potential biological relevance . The anticonvulsant activity of certain derivatives has also been established, with some compounds showing significant protection in seizure models .

Scientific Research Applications

  • Breast Cancer Research : Lead derivatives of this compound have shown activity against HER-2 overexpressed breast cancer cell line SKBr-3, indicating their potential in cancer therapy (Bhat et al., 2015).

  • Anticonvulsant Properties : Derivatives of N1-cyclohexyl-N2-methyl-1,2-hydrazinedicarbothioamide have been evaluated for anticonvulsant activity, with some showing significant protection in seizure models (Tripathi & Kumar, 2013).

  • Antimicrobial and Antituberculosis Activity : Several derivatives have been synthesized and evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activities. Some compounds were found to be potent against specific bacterial strains (Prajapati et al., 2019).

  • Chemotherapy Research : Coordination compounds of copper and nickel with derivatives of this compound have shown the ability to inhibit the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).

  • Synthesis of Heterocyclic Rings : The reaction of N-substituted hydrazinecarbothioamides with certain chemicals has led to the formation of various heterocyclic rings, suggesting its use in organic synthesis and drug design (Aly et al., 2018).

  • Urease Inhibition and Antiproliferative Activities : Adamantane-linked hydrazine-1-carbothioamide derivatives have been studied for urease inhibition potential and antiproliferative activities, indicating their role in addressing specific enzymatic processes and cancer treatment (Al-Wahaibi et al., 2022).

  • Antibacterial Activity : Certain derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Bhat et al., 2022).

properties

IUPAC Name

1-cyclohexyl-3-(methylcarbamothioylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S2/c1-10-8(14)12-13-9(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,10,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIFCNZSDGVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide

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